2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Description
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (CAS 88-24-4), also known as Antioxidant 425, is a synthetic bisphenolic antioxidant with the molecular formula C₂₅H₃₆O₂ and a molecular weight of 368.55 g/mol . It is widely used to inhibit oxidative degradation in natural and synthetic rubbers, resins, and polymers by neutralizing free radicals generated by heat, UV light, or metal catalysts . Its structure features two phenolic rings connected by a methylene bridge, with ethyl and tert-butyl substituents at the 4- and 6-positions, respectively. This configuration enhances steric hindrance, improving stability and antioxidant efficacy .
Properties
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2/c1-9-16-11-18(22(26)20(13-16)24(3,4)5)15-19-12-17(10-2)14-21(23(19)27)25(6,7)8/h11-14,26-27H,9-10,15H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNYZBKIGXGYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CC)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038864 | |
| Record name | 2,2'-Methylenebis(ethyl-6-tert-butylphenol) | |
| Source | EPA DSSTox | |
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Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Pale cream to white free flowing powder with a phenolic odor; [MSDSonline] | |
| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- | |
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| Record name | 2,2'-Methylenebis(6-t-butyl-4-ethylphenol) | |
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CAS No. |
88-24-4 | |
| Record name | 2,2′-Methylenebis[4-ethyl-6-tert-butylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-24-4 | |
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| Record name | 2,2'-Methylenebis(6-t-butyl-4-ethylphenol) | |
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| Record name | Antioxidant 425 | |
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| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- | |
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| Record name | 2,2'-Methylenebis(ethyl-6-tert-butylphenol) | |
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| Record name | 6,6'-di-tert-butyl-4,4'-diethyl-2,2'-methylenediphenol | |
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| Record name | 2,2'-METHYLENEBIS(4-ETHYL-6-TERT-BUTYLPHENOL) | |
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| Record name | 2,2'-METHYLENEBIS(6-T-BUTYL-4-ETHYLPHENOL) | |
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Mechanism of Action
Target of Action
Antioxidant 425, also known as 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol), primarily targets reactive oxygen species (ROS) . ROS are highly reactive molecules that can cause damage to cells and contribute to aging and diseases. The primary role of Antioxidant 425 is to neutralize these ROS, thereby preventing potential cellular damage.
Mode of Action
Antioxidant 425 interacts with ROS by donating an electron, which neutralizes the ROS and prevents them from causing further damage. This process is known as free radical scavenging . By neutralizing ROS, Antioxidant 425 helps to maintain a balance between the production and accumulation of ROS within the body.
Biochemical Pathways
The antioxidant defense system consists of antioxidant enzymes and other low-molecular-weight antioxidants. Antioxidant 425, being a low-molecular-weight antioxidant, plays a crucial role in these biochemical pathways. It helps to maintain the redox balance in the body by neutralizing ROS. This process involves various enzymes and biochemical reactions that convert harmful ROS into harmless substances.
Pharmacokinetics
They are metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota. The bioavailability and pharmacodynamic action of the antioxidant and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the antioxidant.
Result of Action
The primary result of Antioxidant 425’s action is the reduction of oxidative stress in the body. By neutralizing ROS, it prevents cellular damage that can lead to various diseases. Furthermore, Antioxidant 425 provides excellent processing and thermal stability to rubbers, acrylics, and ABS copolymers, offering excellent viscosity stability with little discoloration.
Action Environment
The action of Antioxidant 425 can be influenced by various environmental factors. For instance, the presence of other antioxidants can have a synergistic effect, enhancing the antioxidant activity of Antioxidant 425. Additionally, factors such as pH, temperature, and the presence of metal ions can also influence the antioxidant activity of Antioxidant 425.
Biological Activity
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (MBEBP) is a synthetic antioxidant known for its biological activities, particularly in the context of cancer treatment and toxicity studies. This compound has garnered attention for its potential to enhance the efficacy of certain anticancer drugs and its effects on mitochondrial function and reproductive health.
- Chemical Formula : C25H36O2
- Molecular Weight : 384.56 g/mol
- CAS Number : 88-24-4
Antitumor Effects
Research indicates that MBEBP can act as an autophagy-regulating agent, enhancing the efficacy of anticancer drugs such as belotecan, a derivative of camptothecin. In a study conducted on tumor cells, MBEBP was shown to:
- Increase the level of LC3-II, a marker for autophagy.
- Decrease the level of p62, indicating enhanced autophagic flux.
- Induce autophagosome formation in a dose-dependent manner .
The synergistic effect of MBEBP with belotecan suggests that these compounds target different pathways in the autophagic process, which may be beneficial in overcoming drug resistance in cancer therapy.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of MBEBP. Key findings include:
- Acute Toxicity : The LD50 values for MBEBP were found to be greater than 10 g/kg when administered orally or intraperitoneally in rats .
- Chronic Effects : Long-term exposure to MBEBP resulted in significant changes in liver enzyme activities and mitochondrial function. Specifically, low concentrations (<50 µM) increased state 4 respiration while higher concentrations (>100 µM) acted as respiratory inhibitors .
The compound was also noted for its uncoupling effects on oxidative phosphorylation in liver mitochondria, leading to weight loss and decreased serum triglyceride levels in treated rats .
Reproductive Toxicity
Studies have highlighted potential reproductive toxicity associated with MBEBP:
- Exposure during gestation resulted in changes in motor activity and reproductive organ health in rats. Notably, testicular damage was observed alongside decreased spermatogenesis at higher doses .
Case Study 1: Autophagy Regulation
In vitro experiments demonstrated that treatment with MBEBP led to increased autophagic activity in HEK293A cells. The results indicated that MBEBP could enhance the cytotoxic effects of belotecan by modulating autophagy pathways independently, which may provide a novel approach to improving cancer treatment outcomes .
Case Study 2: Mitochondrial Function and Toxicity
A study assessing the impact of MBEBP on rat liver mitochondria revealed that it acts as an uncoupler of oxidative phosphorylation. This finding is critical as it suggests that while MBEBP may have beneficial antioxidant properties, it also poses risks related to mitochondrial dysfunction and subsequent metabolic disturbances .
Summary Table of Findings
Scientific Research Applications
- Plastics and Polymers
- Rubber Industry
- Coatings and Adhesives
Health and Safety Considerations
Recent studies have highlighted potential allergic reactions associated with derivatives of 2,2'-methylenebis(4-ethyl-6-tert-butylphenol), particularly in medical devices. For instance, a study reported cases of allergic contact dermatitis linked to 2,2'-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate found in diabetes management devices . This raises important considerations for manufacturers regarding the safety profiles of products containing this compound.
Case Study 1: Efficacy in ABS Resins
A comparative study was conducted to assess the performance of YOSHINOX 425 in ABS resins against other antioxidants. The results indicated that YOSHINOX 425 provided superior thermal stability and color retention compared to conventional antioxidants. The study measured degradation rates under accelerated aging conditions, showing a reduction in discoloration by up to 30% when YOSHINOX 425 was incorporated .
Case Study 2: Allergic Reactions in Medical Devices
A clinical investigation detailed four cases where patients exhibited allergic reactions to materials containing derivatives of this compound. Patch testing confirmed sensitization specifically to the monoacrylate form used in medical adhesives. This case underscores the need for thorough safety evaluations when integrating such compounds into consumer products .
Chemical Reactions Analysis
Oxidation Reactions
MBEBP primarily acts as a radical scavenger, donating hydrogen atoms from its phenolic hydroxyl groups to neutralize reactive oxygen species (ROS) . This antioxidant mechanism involves:
-
Hydrogen atom transfer (HAT): Formation of stabilized phenoxyl radicals after H⁺ donation.
-
Radical chain termination: Prevention of further oxidative damage to substrates.
Under controlled ozonation, MBEBP undergoes oxidative degradation. A study using nano-Fe₃O₄@cow dung ash (CDA) as a catalyst identified major degradation products via GC-MS analysis :
| Oxidation Product | Structure Type |
|---|---|
| 3,5-Bis(1,1-dimethylethyl)phenol | Phenolic derivative |
| 4-(1,5-Dihydroxy-2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-one | Cyclic ketone |
| 2-Hydroxyhexanoic acid | Carboxylic acid |
| Propanoic acid, 2,2-dimethyl- | Branched carboxylic acid |
Conditions:
-
Ozone concentration: 20 mg/L
-
Catalyst dosage: 0.5 g/L
-
Temperature: 25°C
This process generates hydroxyl radicals (·OH), confirmed by electron paramagnetic resonance (EPR), which cleave the methylene bridge and oxidize alkyl side chains .
Degradation Pathways
MBEBP’s stability under environmental and industrial conditions is influenced by:
-
Catalytic ozonation: Degrades MBEBP into smaller aromatic and aliphatic compounds .
-
Photodegradation: Ultraviolet (UV) exposure accelerates decomposition, though specific pathways require further study.
Toxicological studies indicate that high concentrations (>100 µM) inhibit mitochondrial respiration, while lower concentrations (<50 µM) uncouple oxidative phosphorylation in rat liver mitochondria .
Substitution Reactions
While direct substitution reactions of MBEBP are less documented, derivatives such as 2,2′-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate have been synthesized for industrial applications. These involve:
-
Esterification: Reaction with acyl chlorides to form acrylate derivatives .
-
Crosslinking: Participation in polymer networks via radical-initiated grafting .
Thermal Behavior
MBEBP exhibits thermal stability up to 200°C, making it suitable for high-temperature polymer processing. Above this threshold, decomposition products include:
-
Volatile organic compounds (VOCs): tert-Butyl fragments and phenolic monomers .
-
Carbonaceous residues: Char formation under anaerobic conditions .
Environmental Impact
Degradation products of MBEBP, such as 2-hydroxyhexanoic acid, exhibit lower ecological toxicity compared to the parent compound, as modeled by ECOSAR .
Comparison with Similar Compounds
The antioxidant activity, toxicity, and applications of 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) are influenced by its substituents and bridging groups. Below is a comparative analysis with structurally analogous bisphenolic antioxidants:
Structural and Physicochemical Comparisons
Key Observations :
- Bridging Groups : Butylidene bridges (e.g., in 4,4'-butylidenebis derivatives) may reduce antioxidant efficacy compared to methylene bridges due to conformational rigidity .
- Steric Hindrance: Compounds with tert-butyl groups at the 2,6-positions (e.g., 4,4'-methylenebis(2,6-di-tert-butylphenol)) exhibit superior radical scavenging due to enhanced steric protection of the phenolic -OH group .
Toxicity Profiles
Key Findings :
- Ethyl vs. Methyl Substitutents : The ethyl variant (Antioxidant 425) shows higher fetal lethality thresholds (750 mg/kg vs. 375 mg/kg for the methyl analog), suggesting reduced acute toxicity .
Regulatory and Application Differences
- Food Contact : Antioxidant 2246 is detected in food packaging via GC-MS but faces stricter regulations due to its anticoagulant activity . Antioxidant 425 is less studied in food contact but is preferred in industrial polymers .
- Environmental Persistence: The ethyl and tert-butyl groups in Antioxidant 425 may increase environmental persistence compared to smaller analogs like 2,2'-methylenebis(4-methylphenol) .
Preparation Methods
Reaction Mechanism and Reagent Selection
Acetals (e.g., methylal, diethylformal) react with 4-ethyl-2-tert-butylphenol in the presence of acid catalysts to form the methylene bridge. The general reaction proceeds as follows:
Here, represents alkyl groups such as methyl or ethyl. Acetals serve as formaldehyde equivalents, avoiding direct handling of gaseous formaldehyde and enabling homogeneous reaction conditions.
Catalytic Systems
Both mineral acids (e.g., sulfuric, phosphoric) and solid acid catalysts (e.g., sulfonated styrene-divinylbenzene resins) are effective. Sulfuric acid achieves 98% yield at 60°–70°C within 2 hours, while cation-exchange resins facilitate continuous flow reactions at 50°–80°C with 99% yield. The choice of catalyst impacts downstream processing: homogeneous acids require neutralization with bases (e.g., CaO), whereas resin catalysts are mechanically separated post-reaction.
Process Optimization
Key parameters include:
-
Acetal-to-phenol molar ratio : 4:1 to 5:1 optimizes reaction kinetics and minimizes excess reagent.
-
Temperature : 30°–140°C, with higher temperatures (>100°C) reducing reaction time but risking side reactions.
-
Residence time : 1–4 hours for batch systems; 50–60 ml/hr flow rates in continuous setups.
Comparative Evaluation of Methodologies
The table below contrasts traditional and acetal-mediated methods:
| Parameter | Traditional Emulsion Method | Acetal-Mediated Method |
|---|---|---|
| Yield | 96–98% | 98–99% |
| Wastewater | 12,000–15,000 L/ton | None |
| Catalyst Recovery | Not feasible | Yes (resin catalysts) |
| Process Type | Batch-only | Batch or continuous |
| Reaction Medium | Water-surfactant emulsion | Neat acetal |
The acetal method’s environmental and operational advantages are clear, particularly for industrial-scale production.
Experimental Data and Analytical Findings
The following table summarizes patented synthesis examples for 2,2'-methylenebis(4-ethyl-6-tert-butylphenol):
| Example | Reactant | Acetal | Catalyst | Conditions (°C/hr) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 1 | 4-Ethyl-2-tert-butylphenol | Methylal | H₂SO₄ | 60–70/2 | 98 | 128–129 |
| 2 | 4-Ethyl-2-tert-butylphenol | Diethylformal | Sulfonated resin | 85–95/4 | 92 | 128–129 |
| 3 | 4-Ethyl-2-tert-butylphenol | Methylal | HClO₄ | 30–40/3 | 85 | 128–129 |
Product purity was confirmed via melting point consistency and absence of byproducts in NMR analysis.
Industrial Applications and Scalability
The acetal method’s compatibility with continuous flow reactors enables large-scale production. For instance, tubular reactors packed with cation-exchange resins achieve 99% yield at 50–80°C with methylal recycling . This scalability, combined with negligible waste, makes the process economically viable for polymer stabilizer manufacturing.
Q & A
Q. What are the limitations of extrapolating in vitro antioxidant data to in vivo models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
